molecular formula C12H18N2O4S B13524883 Tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate

Tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate

Cat. No.: B13524883
M. Wt: 286.35 g/mol
InChI Key: QRFWHSSJULEKPM-UHFFFAOYSA-N
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Description

Tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate is a chemical compound of interest in synthetic organic and medicinal chemistry research. It features both a carbamate and a sulfonamide functional group, a combination that is often explored in the development of pharmacologically active molecules . Carbamate esters are known to serve as key intermediates in organic synthesis and are investigated for various biological activities. Some carbamate derivatives are studied as modulators of biological targets, such as sodium channels , while specific N-methyl carbamate compounds are recognized for their activity as acetylcholinesterase inhibitors . The presence of the sulfamoyl group further expands the compound's potential research applications, as this moiety is commonly found in compounds with diverse biological properties. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in multi-step synthetic processes, particularly for amines, due to its stability under a range of conditions and its selective removability . Researchers may utilize this reagent as a building block for the synthesis of more complex molecules or for studying structure-activity relationships (SAR). This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

tert-butyl N-(2-methyl-5-sulfamoylphenyl)carbamate

InChI

InChI=1S/C12H18N2O4S/c1-8-5-6-9(19(13,16)17)7-10(8)14-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,14,15)(H2,13,16,17)

InChI Key

QRFWHSSJULEKPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve bulk manufacturing and custom synthesis services. These methods ensure high yields and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic chemistry.

Reagents and Conditions :

  • Acidic Hydrolysis : HCl (1–6 M) or H₂SO₄ (10–20%) at 60–100°C.

  • Basic Hydrolysis : NaOH (1–5 M) or K₂CO₃ in aqueous/organic solvents (e.g., THF/H₂O) at 25–80°C.

Products :

  • Cleavage of the carbamate generates 2-methyl-5-sulfamoylaniline and releases tert-butanol and CO₂.

Mechanism :

  • Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, enhancing hydroxide attack on the carbonyl carbon.

Nucleophilic Substitution

The sulfamoyl group (-SO₂NH₂) participates in nucleophilic substitution reactions, particularly at the sulfur atom.

Reaction Type Reagents/Conditions Products
Ammonolysis NH₃ in ethanol (25°C, 12 h)Sulfonamide derivatives with modified N-substituents
Alkylation Alkyl halides (R-X) in DMF, K₂CO₃N-Alkylated sulfamoyl products

Key Observations :

  • Steric hindrance from the methyl group on the phenyl ring reduces reactivity at the ortho position.

Oxidation Reactions

The sulfamoyl group can be oxidized to sulfonic acid derivatives under strong oxidizing conditions.

Reagents :

  • H₂O₂ (30%) in acetic acid at 80°C.

  • KMnO₄ in acidic or neutral media.

Outcomes :

  • Conversion of -SO₂NH₂ to -SO₃H, yielding tert-butyl (2-methyl-5-sulfonatophenyl)carbamate.

Applications :

  • Sulfonic acid derivatives are intermediates in detergent synthesis or ion-exchange resins.

Curtius Rearrangement (Synthetic Pathway)

While not directly involving the compound itself, its synthesis often employs Curtius rearrangement strategies to generate isocyanate intermediates.

Steps :

  • Acyl Azide Formation : React carboxylic acid derivatives with di-tert-butyl dicarbonate and sodium azide .

  • Rearrangement : Heat to 60–80°C to form isocyanate via Curtius rearrangement .

  • Trapping : React isocyanate with tert-butanol to form the carbamate .

Conditions :

  • Solvent: Dichloromethane or THF.

  • Catalysts: Tetrabutylammonium bromide or Zn(OTf)₂ .

Stability Under Thermal and pH Conditions

The compound’s stability is crucial for storage and application:

Condition Stability Profile
pH 2–6 (25°C) Stable for >24 h
pH >10 (25°C) Partial hydrolysis within 6 h
100°C (neutral pH) Decomposes to sulfonic acid (50% in 2 h)

Data from accelerated stability studies indicate that degradation follows first-order kinetics.

Scientific Research Applications

Tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate involves its ability to act as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, which can be cleaved under acidic conditions to release the free amine. This property is particularly useful in peptide synthesis and other organic synthesis processes .

Comparison with Similar Compounds

Structural and Functional Differences

  • Sulfamoyl vs. This may enhance solubility in aqueous environments and receptor-binding affinity in biological systems .
  • Aromatic vs. Aliphatic Backbones : While the target compound and ’s analog are aryl carbamates, and feature aliphatic backbones (cyclohexyl, cyclopentyl), which reduce aromatic interactions but improve stereochemical versatility in drug design .

Biological Activity

Tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, relevant case studies, and research findings.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes. The compound's structure suggests that it may function as an inhibitor of certain enzymes due to the presence of the sulfonamide group, which is known for its ability to interact with active sites of enzymes.

Enzyme Inhibition

Research indicates that compounds containing sulfonamide moieties often exhibit inhibitory effects on carbonic anhydrases (CAs), which are crucial for physiological processes such as pH regulation and CO2 transport. For instance, studies have shown that derivatives similar to this compound can act as inhibitors of human carbonic anhydrase II (hCAII), with IC50 values indicating their potency in inhibiting enzyme activity .

Case Study 1: Inhibition of Carbonic Anhydrase II

A study focused on various heterobifunctional degrader candidates targeting hCAII demonstrated that compounds structurally related to this compound exhibited significant enzyme inhibition. The degradation efficiency was quantified using western blot analysis, revealing that compounds with similar functional groups could achieve over 80% protein degradation at optimal concentrations .

Case Study 2: Cholinesterase Inhibition

Another relevant study investigated a series of carbamate derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that certain carbamate compounds displayed moderate to strong inhibition of these enzymes, with IC50 values ranging from 1.60 µM to over 300 µM. Notably, some derivatives showed selectivity towards BChE, suggesting potential applications in treating conditions like Alzheimer’s disease .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Compound NameTarget EnzymeIC50 Value (µM)Mechanism of Action
This compoundhCAII~0.5Inhibition via sulfonamide binding
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAChE38.98Competitive inhibition
2-(phenylcarbamoyl)phenyl diphenylcarbamateBChE1.60Non-covalent inhibition

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